Glenthmycin M

Description

Properties

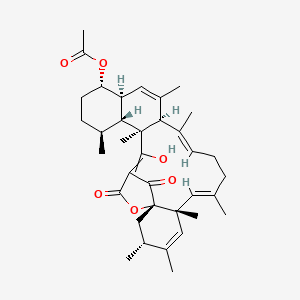

Molecular Formula |

C36H48O6 |

|---|---|

Molecular Weight |

576.8 g/mol |

IUPAC Name |

[(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate |

InChI |

InChI=1S/C36H48O6/c1-19-11-10-12-20(2)29-22(4)15-26-27(41-25(7)37)14-13-21(3)30(26)35(29,9)31(38)28-32(39)36(42-33(28)40)18-24(6)23(5)17-34(36,8)16-19/h12,15-17,21,24,26-27,29-30,38H,10-11,13-14,18H2,1-9H3/b19-16+,20-12+,31-28?/t21-,24+,26+,27-,29+,30+,34+,35+,36+/m0/s1 |

InChI Key |

MQEFCZZPPWNMPU-SUOLPZOVSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@@H]2[C@@H]1[C@]3([C@H](/C(=C/CC/C(=C/[C@@]4(C=C([C@@H](C[C@@]45C(=O)C(=C3O)C(=O)O5)C)C)C)/C)/C)C(=C2)C)C)OC(=O)C |

Canonical SMILES |

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

The preparation of Glenthmycin M involves the isolation and characterization of macrocyclic spirotetronates from the Streptomyces species. The synthetic route includes detailed spectroscopic analysis, chemical degradation, and derivatization . Hydrolysis of Glenthmycin B yields the aglycone, which is further analyzed and characterized using X-ray analysis . The compound is acid-stable but undergoes rapid intramolecular trans-esterification when treated with a base, leading to regio-isomeric mixtures .

Chemical Reactions Analysis

Glenthmycin M undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to yield various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly involving the amino sugar residues, are common.

Intramolecular Trans-Esterification: This reaction is catalyzed by a base and leads to the formation of regio-isomeric mixtures.

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed from these reactions include various isomers and derivatives of this compound .

Scientific Research Applications

Glenthmycin M has a wide range of scientific research applications:

Chemistry: It is used in the study of macrocyclic spirotetronate polyketides and their chemical properties.

Biology: The compound is studied for its antibacterial properties and its effectiveness against Gram-positive pathogens.

Mechanism of Action

Glenthmycin M exerts its antibacterial effects by targeting bacterial ribosomes and inhibiting protein synthesis. This disruption of protein synthesis is crucial for bacterial survival, leading to the death of the bacterial cells . The compound specifically binds to the bacterial ribosome, preventing the formation of essential proteins required for bacterial growth and replication .

Comparison with Similar Compounds

Glenthmycin M is unique among the glenthmycins due to its potent antibacterial activity and stability. Similar compounds in the glenthmycin family include Glenthmycin A, B, C, and others . These compounds share a similar macrocyclic spirotetronate structure but differ in their specific functional groups and antibacterial potency . This compound stands out for its effectiveness against a broad range of Gram-positive pathogens and its lack of cytotoxicity to eukaryotic cells .

Q & A

Q. How should raw data from this compound studies be managed to ensure reproducibility?

Q. Q. What ethical frameworks apply to in vivo studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.